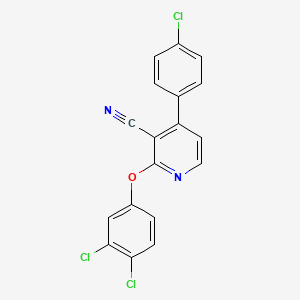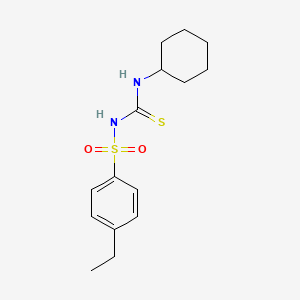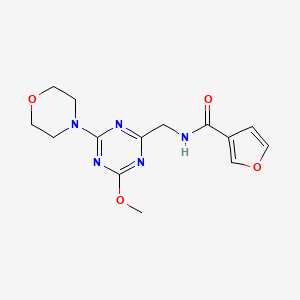![molecular formula C7H13NO2 B2461795 [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol CAS No. 2137574-46-8](/img/structure/B2461795.png)
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is a bicyclic compound featuring an aminomethyl group and a hydroxyl group attached to a rigid oxabicyclohexane framework. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic core. Subsequent functionalization steps introduce the aminomethyl and hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or aminomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the aminomethyl group may produce primary amines.
科学研究应用
Chemistry
In chemistry, [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its structural rigidity and functional groups can be tailored to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials, where its unique properties contribute to the desired characteristics of the final products.
作用机制
The mechanism of action of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Bicyclo[2.1.1]hexane: A similar bicyclic structure without the aminomethyl and hydroxyl groups.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, but a different ring size and functional groups.
2-Azabicyclo[2.2.1]heptane: A bicyclic compound with a nitrogen atom in the ring structure.
Uniqueness
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is unique due to its specific combination of functional groups and rigid bicyclic framework. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPXFUVDQVZQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CN)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137574-46-8 |
Source


|
| Record name | [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
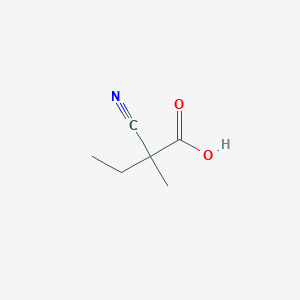
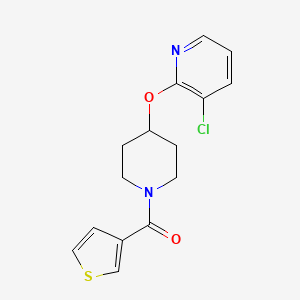
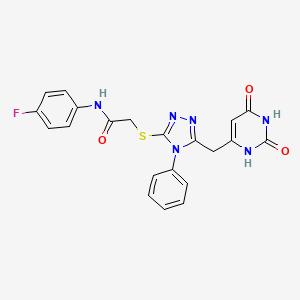
![N-[2-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2461719.png)
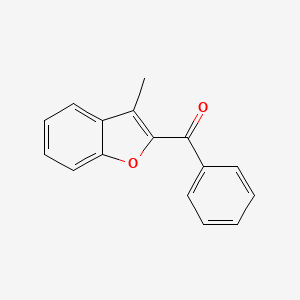
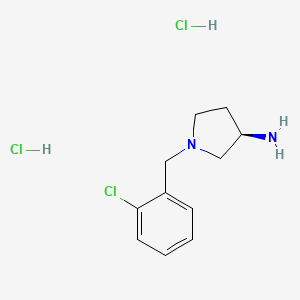
![2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461725.png)
![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
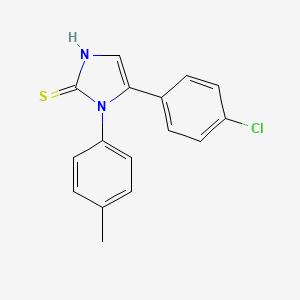
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2461728.png)
